molecular formula C10H10FNO3 B8295485 2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene

2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene

Cat. No.: B8295485
M. Wt: 211.19 g/mol
InChI Key: KSDOJCYMONFOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C10H10FNO3/c11-8-3-4-9(12(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

KSDOJCYMONFOCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclopropylmethanol (15 g, 207 mmol) was added to a stirred suspension of NaH (60% in mineral oil, 8.37 g) in 200 mL THF over 15 min at 0° C. under nitrogen. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. A solution of 2,4-difluoro-1-nitrobenzene (30 g, 187 mmol) in 200 mL THF was added drop wise at 0° C. The reaction mixture was stirred at 0° C. for 2 h and then poured into ice water. The reaction mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure to give 22.0 g of product as orange oil (86%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Cyclopropyl methanol (15 g, 207 mmol) was added to a stirred suspension of NaH (60% in mineral oil, 8.37 g) in 200 mL THF over a period of 15 min at 0° C. under an atmosphere of nitrogen. The reaction mixture was allowed to warm to room temperature and stirred for 1 h at RT. The mixture was cooled to 0° C. and a solution of 2,4-difluoro-1-nitrobenzene (30 g, 187 mmol) in 200 mL THF was added in a drop wise manner. The reaction mixture was stirred at 0° C. for 2 h and then poured onto ice water. The mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure to give 22.0 g of 2-(cyclopropylmethoxy)-4-fluoro-1-nitrobenzene as an orange oil (86%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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